Bienvenue dans la boutique en ligne BenchChem!

O-Desmethyl ranolazine

Pharmacokinetics Metabolism Bioanalysis

O-Desmethyl ranolazine (CVT-2514; CAS 172430-45-4) is the most abundant circulating metabolite of ranolazine, representing ~33% of steady-state parent levels and exclusively formed via CYP3A4. Procure this high-purity standard as the mandatory analyte for LC-MS/MS method validation in plasma (4-1000 ng/mL range), a specific biomarker for CYP3A4 DDI studies, and a critical impurity marker for ANDA submissions. Unlike the active parent drug, it exhibits no intrinsic anti-ischemic activity, making it the ideal negative control for ion channel assays. Choose this standard for uncompromised bioanalytical specificity, regulatory compliance, and reliable pharmacokinetic profiling.

Molecular Formula C23H31N3O4
Molecular Weight 413.5 g/mol
CAS No. 172430-45-4
Cat. No. B563687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl ranolazine
CAS172430-45-4
SynonymsN-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]-_x000B_1-piperazineacetamide;  RS 88390; 
Molecular FormulaC23H31N3O4
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O
InChIInChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)
InChIKeyJQTKNELUBGGUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethyl Ranolazine (CAS 172430-45-4) Procurement Guide: Major Active Metabolite of the Antianginal Drug Ranolazine


O-Desmethyl ranolazine (synonyms: CVT-2514, RS-88390; CAS: 172430-45-4) is a piperazine derivative and a primary active metabolite of the antianginal agent ranolazine . It is formed predominantly via O-demethylation mediated by the cytochrome P450 (CYP) 3A4 isoenzyme , with a molecular formula of C23H31N3O4 and a molecular weight of 413.5 g/mol . This compound is not administered as a therapeutic agent but is essential as an analytical reference standard, a research tool for drug metabolism and pharmacokinetic (DMPK) studies, and a critical impurity marker in the quality control of ranolazine drug substance and product manufacturing .

Why O-Desmethyl Ranolazine Cannot Be Substituted by Other Ranolazine Metabolites or Structural Analogs


While ranolazine yields over 11 metabolites, O-desmethyl ranolazine (CVT-2514) is uniquely positioned as the most abundant circulating metabolite, representing approximately 33% of steady-state parent drug levels, in contrast to other major metabolites like CVT-2738 (27%) and CVT-4786 (21%) . This distinct metabolic prominence directly influences its utility as a key analytical marker. Furthermore, its formation is specifically tied to CYP3A4 activity, a major drug-metabolizing enzyme subject to significant drug-drug interactions, making it the preferred probe for studying this pathway compared to metabolites from minor pathways . Unlike the parent drug ranolazine, which exhibits potent late sodium current inhibition (IC50 6 μM), O-desmethyl ranolazine demonstrates no detectable intrinsic anti-ischemic activity in in vivo models . This functional divergence is critical for research requiring a metabolite standard devoid of confounding pharmacological activity. Thus, substituting with the parent drug or other metabolites (e.g., CVT-2512, CVT-2738) would invalidate experiments focused on CYP3A4-mediated metabolism, pharmacokinetic profiling, or the development of specific bioanalytical assays.

Quantitative Differentiation of O-Desmethyl Ranolazine (CVT-2514) for Scientific Selection


Comparative Abundance of O-Desmethyl Ranolazine (CVT-2514) as the Predominant Circulating Metabolite

At steady state, O-desmethyl ranolazine (CVT-2514) is the most abundant major metabolite in human plasma, representing 33% of parent drug levels. This is a higher relative proportion than the other two major metabolites, CVT-2738 (27%) and CVT-4786 (21%) . This quantitative dominance establishes CVT-2514 as the most critical metabolite to monitor in pharmacokinetic and bioequivalence studies, distinguishing it from other metabolites that circulate at lower concentrations .

Pharmacokinetics Metabolism Bioanalysis

Metabolic Origin: O-Desmethyl Ranolazine as a Specific Probe for CYP3A4 Activity

O-Desmethyl ranolazine is exclusively formed via O-demethylation of ranolazine by the CYP3A4 isoenzyme . The CYP3A4-mediated pathway accounts for 70-75% of total ranolazine metabolism, making CVT-2514 formation highly sensitive to CYP3A4 modulation . This contrasts with other metabolites like CVT-2512 (formed by dearylation) and CVT-2738 (formed by N-dealkylation), which may involve additional or different CYP isoforms . Consequently, when co-administered with the potent CYP3A4 inhibitor ketoconazole, the metabolite-to-parent AUC ratio for CVT-2514 decreased by 2.1-fold, a different sensitivity profile compared to CVT-2512 (5.6-fold decrease) and CVT-2738 (4.6-fold decrease) .

Drug Metabolism Enzymology Drug-Drug Interaction

Lack of Intrinsic Anti-Ischemic Activity of O-Desmethyl Ranolazine Compared to Parent Drug

In a head-to-head comparative study using an isoprenaline-induced mouse model of myocardial ischemia, O-desmethyl ranolazine (CVT-2514) did not exhibit any protective effect on the ECG, unlike the parent drug ranolazine and certain other metabolites . Specifically, while ranolazine and metabolites like CVT-2738 and CVT-2513 demonstrated significant protection, CVT-2514 was not among the active compounds . This is further supported by the fact that ranolazine's antianginal mechanism is attributed to its inhibition of the late sodium current (IC50 6 μM), an activity not reported for CVT-2514 .

Pharmacology Cardiovascular Research Structure-Activity Relationship

Comparative Pharmacokinetic Behavior of O-Desmethyl Ranolazine in a Special Population

In patients on maintenance hemodialysis receiving a 1000 mg oral dose of ranolazine, the mean percent dialysis reduction ratio for O-desmethyl ranolazine (CVT-2514) was 41 ± 10.6% . This indicates a moderate degree of dialyzability, which is different from its parent drug ranolazine, which had a reduction ratio of 69.2 ± 37.6% for the same dose . This data distinguishes CVT-2514's pharmacokinetic handling in end-stage renal disease (ESRD) from both the parent compound and other metabolites like CVT-2512 (26.3 ± 2.6%) and CVT-2738 (17.4 ± 21.0%) .

Clinical Pharmacology Pharmacokinetics Renal Impairment

O-Desmethyl Ranolazine as a Critical Impurity Marker in Ranolaizne Drug Substance

O-Desmethyl ranolazine is a specified impurity in the pharmaceutical manufacturing of ranolazine drug substance . Its formation as a degradation product or process impurity necessitates its quantification to ensure product quality and compliance with regulatory guidelines. The availability of a high-purity (≥95%) reference standard, such as that offered by Cayman Chemical (Item No. 35002-10), is essential for method development and validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDA) . This distinguishes its use from other metabolites that may not be specified as critical quality attributes.

Analytical Chemistry Quality Control Pharmaceutical Manufacturing

Primary Application Scenarios for Procuring O-Desmethyl Ranolazine (CVT-2514)


Bioanalytical Method Development and Validation for Ranolazine and Metabolites

As the most abundant circulating metabolite (33% of parent drug levels ), O-desmethyl ranolazine (CVT-2514) is a mandatory analyte in any LC-MS/MS or HPLC method intended for quantifying ranolazine and its major metabolites in human plasma. Its inclusion is critical for accurate pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring. The use of a high-purity reference standard for CVT-2514 ensures the linearity, accuracy, and precision of the assay, particularly within the clinically relevant concentration range of 4-1000 ng/mL .

In Vitro and In Vivo Studies of CYP3A4-Mediated Drug-Drug Interactions (DDIs)

The formation of O-desmethyl ranolazine is exclusively mediated by CYP3A4, a pathway accounting for 70-75% of ranolazine metabolism . Therefore, this metabolite serves as a specific and sensitive biomarker for CYP3A4 activity. Procuring the CVT-2514 standard is essential for researchers designing studies to investigate the impact of CYP3A4 inhibitors (e.g., ketoconazole) or inducers on ranolazine's pharmacokinetics, as its metabolite-to-parent AUC ratio is a direct pharmacodynamic readout of CYP3A4 function .

Pharmacological Studies Requiring an Inactive Metabolite Control

Unlike the parent drug ranolazine and other metabolites like CVT-2738, O-desmethyl ranolazine (CVT-2514) exhibits no intrinsic anti-ischemic activity in established in vivo models . This lack of pharmacological effect makes it an ideal negative control or calibrator in biological assays (e.g., ion channel electrophysiology, cardiomyocyte function assays). Researchers can use it to benchmark assay sensitivity and to differentiate specific drug effects from non-specific matrix interference without introducing confounding biological activity.

Pharmaceutical Quality Control and Regulatory Compliance for Ranolazine Products

O-Desmethyl ranolazine is a known and specified impurity in ranolazine drug substance and drug product. Quality control and R&D laboratories in pharmaceutical companies must procure certified reference standards of this compound to develop and validate stability-indicating methods, monitor impurity profiles during manufacturing, and ensure compliance with ICH guidelines and pharmacopoeial monographs. This is a mandatory requirement for Abbreviated New Drug Application (ANDA) submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desmethyl ranolazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.